

Application Notes: Detecting Crosstide Phosphorylation by Autoradiography

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Compound of Interest

Compound Name: Crosstide

Cat. No.: B550012

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Introduction

Crosstide is a synthetic peptide that serves as a substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).^{[1][2][3]} Derived from the sequence of glycogen synthase kinase-3 (GSK-3), **Crosstide** is widely utilized in biochemical and cellular assays to measure the activity of Akt and other related kinases, such as MAPKAP kinase-1 and p70S6K.^{[2][3][4]} The phosphorylation of **Crosstide** is a key indicator of kinase activity, which is crucial for studying cellular signaling pathways implicated in various physiological processes and diseases like cancer.^[5]

Radioactive in vitro kinase assays, often considered the "gold standard" for quantifying protein kinase activity, provide a direct and sensitive measurement of phosphate transfer.^[6] This application note details a protocol for detecting the phosphorylation of **Crosstide** by its target kinases using a radiometric assay with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$, followed by visualization and quantification through autoradiography.^{[6][7]}

Principle of the Assay

The assay is based on the enzymatic transfer of a radiolabeled gamma-phosphate from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ to the **Crosstide** peptide by a kinase (e.g., Akt). The reaction mixture is then processed to separate the phosphorylated **Crosstide** from the unreacted $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. This is typically achieved through gel electrophoresis or by spotting the reaction mixture onto phosphocellulose paper which binds the peptide substrate.^{[6][8]} The extent of phosphorylation is then visualized and quantified by exposing the gel or paper to X-ray film or a

phosphorimager screen (autoradiography).[6][7][8] The intensity of the radioactive signal is directly proportional to the amount of phosphorylated **Crosstide**, and thus to the activity of the kinase.

Quantitative Data Summary

The following tables summarize exemplary quantitative data obtained from **Crosstide** phosphorylation assays.

Table 1: Kinase Activity of Wildtype and Mutant GST-AKT2 on **Crosstide**

Enzyme	Initial Velocity (pmol phosphate/min/ μ g enzyme)	Fold Increase vs. Wildtype
Wildtype GST-AKT2	16	1
Mutant GST-AKT2T/E,S/D	85	5.3

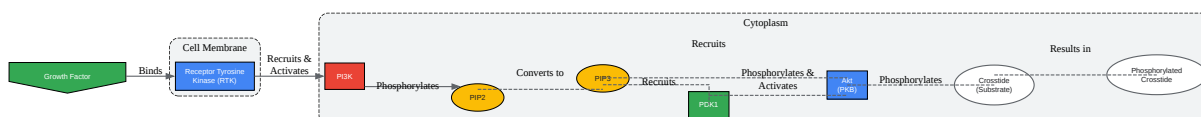
Data derived from an in vitro kinase assay measuring the phosphoryl transferase activity towards Crosstide.[1]

Table 2: Example Quality Control Data for **Crosstide** Phosphorylation by Immunoprecipitated Akt

Precipitating Antibody	Crosstide Concentration	Mean CPM (Counts Per Minute)	Comment
Non-Specific IgG	30μM	2,683	Background
Anti-Rat Akt (PKB)	30μM	110,115	Akt Immunocomplex Kinase Activity

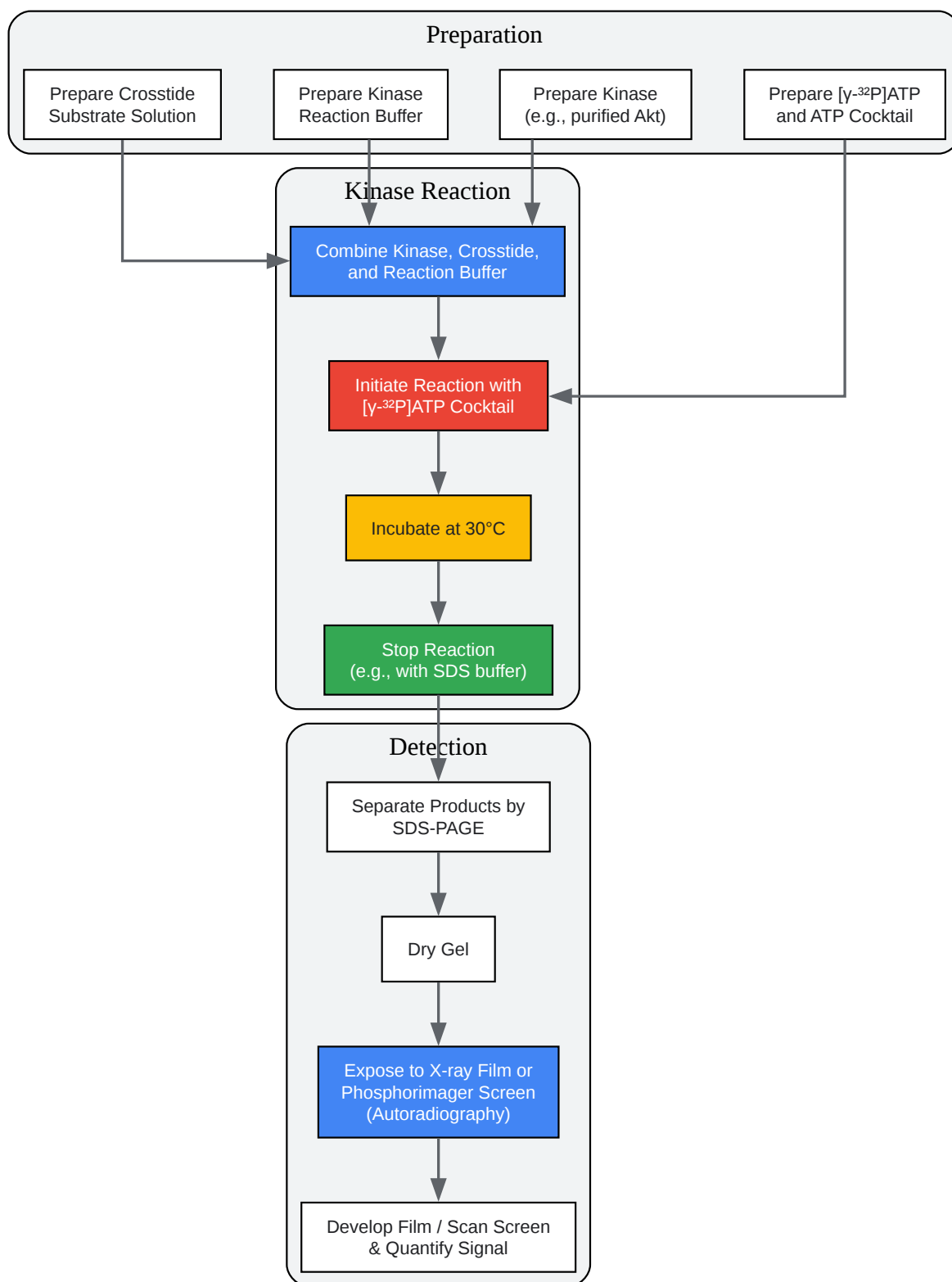
Data from a quality control assay using Akt/Protein Kinase B immunoprecipitated from IGF-1 stimulated L6 cells.[9]

Signaling Pathway and Experimental Workflow



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Caption: PI3K/Akt Signaling Pathway leading to substrate phosphorylation.



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